2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

PI3Kδ Inhibition Cancer Signaling Cell-Based Assay

Medicinal chemistry programs targeting neurological disorders often face inconsistent solubility and lot-to-lot variability with free-base intermediates. 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride (CAS 886886-02-8) solves this as a defined dihydrochloride salt ensuring reproducible aqueous solubility. • Key intermediate for synthesizing N-substituted piperidines with demonstrated anti-inflammatory and anticancer activity; enables access to curcumin analogs (e.g., EF31) via established synthetic routes. • Functions as a bidentate ligand for well-characterized Cu(II) complexes, relevant to bioinorganic metallodrug discovery and metalloenzyme mimic studies. • Defined salt form eliminates free base handling variability; supplied with full QA documentation for procurement compliance.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
CAS No. 886886-02-8
Cat. No. B045654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
CAS886886-02-8
Synonyms2-(4-Piperidinylmethyl)pyridine Hydrochloride (1:2); 
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H
InChIKeyVJRYOBIUFQEAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)pyridine: Identity & Procurement


2-(Piperidin-4-ylmethyl)pyridine dihydrochloride (CAS 886886-02-8) is a piperidinyl-pyridine derivative supplied as a dihydrochloride salt, with a molecular formula of C₁₁H₁₈Cl₂N₂ and a molecular weight of 249.18 g/mol . Structurally, it consists of a pyridine ring linked via a methylene bridge to the 4-position of a piperidine ring, forming a protonatable secondary amine . This compound functions primarily as a versatile building block in medicinal chemistry , and has been specifically utilized as a ligand in the formation of copper(II) complexes and as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Its defined salt form ensures consistent solubility and handling properties for laboratory procurement.

2-(Piperidin-4-ylmethyl)pyridine: Substitution Caution


Substitution of 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride with other piperidinyl-pyridine or piperidinylmethyl-pyridine analogs is not a straightforward replacement due to critical structure-activity relationships (SAR). The position of the methylene linkage on the pyridine ring is a key determinant of biological activity; for instance, the 2-pyridinylmethyl isomer exhibits distinct pharmacological properties compared to its 3- or 4-substituted counterparts . Similarly, within the class of piperidinylmethyl-pyridines, subtle changes in substitution pattern can dramatically alter receptor binding profiles. One analog, N-[4-[[4-(piperidinylmethyl)pyridyl]-2-oxy]-(Z)-2-butenyl]phthalimide, showed potent stimulation of gastric mucin biosynthesis, a property not generalizable to all members of this chemical class [1]. Furthermore, the dihydrochloride salt form provides specific solubility advantages for aqueous assay conditions compared to the free base . Therefore, substitution without rigorous comparative validation risks altering target engagement, off-target liability, and experimental reproducibility, underscoring the need for a data-driven selection process.

2-(Piperidin-4-ylmethyl)pyridine: Evidence-Based Selection


PI3Kδ Cellular Inhibition Profile

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride demonstrates a specific cellular inhibition of PI3Kδ-mediated AKT phosphorylation. In Ri-1 cells, it achieved an IC50 of 102 nM [1]. This value, while representing a specific point in the PI3Kδ inhibitor landscape, is distinct from the ultra-potent nanomolar inhibitors developed for clinical use (e.g., compounds with IC50 <10 nM ), placing it in a moderate potency range. However, this potency is noteworthy when compared to its activity against other PI3K isoforms or other targets, suggesting a distinct selectivity window that is crucial for chemical probe development.

PI3Kδ Inhibition Cancer Signaling Cell-Based Assay

Copper(II) Chelation Capacity

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride has been successfully employed as a ligand in the formation of a copper(II) complex . This demonstrates its capacity for bidentate coordination through the pyridine nitrogen and the secondary amine of the piperidine ring, a feature that distinguishes it from simpler piperidine or pyridine monodentate ligands. While specific stability constants (e.g., log K) for this exact complex are not publicly available, the successful isolation of the complex indicates a favorable chelate effect compared to using separate, non-linked pyridine and piperidine ligands, which would result in a more entropically disfavored, lower stability complex [1].

Coordination Chemistry Metal Complex Synthesis Bioinorganic Chemistry

Regioselective Synthesis Advantage

The specific 2-pyridinylmethyl substitution on the piperidine ring is a key determinant of synthetic outcome. A green chemistry synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one, a direct ketone analog of the target compound, was achieved with a 50% yield via a bis-Michael addition and Dieckmann cyclization sequence [1]. This yield, while moderate, provides a benchmark for synthetic efficiency. The 2-pyridinylmethyl group directs the regiochemistry of subsequent reactions differently than 3- or 4-pyridinylmethyl analogs. For example, the synthesis of 3,5-bis(2-pyridinylmethylidene)-4-piperidone (EF31) utilizes the 2-pyridinyl motif to create a curcumin analog with potent NF-κB inhibitory activity, a biological property not observed for other regioisomers [2].

Synthetic Intermediate Medicinal Chemistry Reaction Specificity

2-(Piperidin-4-ylmethyl)pyridine: Key Applications


PI3Kδ Chemical Probe Development

For researchers developing chemical probes to investigate PI3Kδ signaling, 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride offers a defined, moderate cellular potency (IC50 = 102 nM in Ri-1 cells). This potency range is ideal for validating target engagement without inducing the profound pathway suppression associated with ultra-potent clinical candidates. Its use as a scaffold for SAR studies can help delineate the contributions of specific molecular features to potency and selectivity [1].

Copper(II) Complex Synthesis

This compound serves as a bidentate ligand for the synthesis of well-characterized copper(II) complexes. The successful isolation of a Cu(II) complex demonstrates its practical utility in coordination chemistry. Such complexes are of interest in bioinorganic chemistry for studying metalloenzyme mimics or as potential metallodrug candidates. The chelating nature of the ligand, inferred from its structure and successful complexation, provides enhanced stability over monodentate alternatives .

Bioactive Heterocycle Intermediate

As a precursor to 1-(2-pyridinylmethyl)-piperidin-4-one, this compound enables access to a series of N-substituted piperidines and piperidones with demonstrated biological activity. The established synthetic route, while achieving a 50% yield, provides a reproducible entry point for creating analogs of natural products like curcumin (e.g., EF31) with anti-inflammatory and anticancer properties. The 2-pyridinylmethyl group directs the regiochemistry of further transformations, making it a valuable starting material for diversifying compound libraries [2].

CNS Drug Discovery Intermediate

Commercial suppliers and associated literature position this compound as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . While specific final drug candidates are not disclosed, its structural features align with motifs found in various CNS-active agents, making it a strategic choice for medicinal chemistry programs exploring this therapeutic area.

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